molecular formula C19H23Cl3N2O3S B14676370 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl CAS No. 32859-73-7

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl

Cat. No.: B14676370
CAS No.: 32859-73-7
M. Wt: 465.8 g/mol
InChI Key: FXTHUDHADBRNLJ-UHFFFAOYSA-N
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Description

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated dibenzo thiepin core and a piperazine ring.

Preparation Methods

The synthesis of 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl involves several steps. The initial step typically includes the chlorination of dibenzo thiepin, followed by the introduction of a piperazine ring. The final step involves the oxidation of the compound to form the S,S,4-trioxide derivative and the addition of two hydrochloride groups to enhance its solubility and stability. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound back to its lower oxidation states.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine S,S,4-trioxide 2HCl can be compared with other similar compounds, such as:

    1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(3-phenylpropyl)piperazine dimaleate: Another derivative of dibenzo thiepin with different substituents.

    1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine: The non-oxidized form of the compound. The uniqueness of this compound lies in its specific chemical structure and the presence of the S,S,4-trioxide group, which may confer distinct chemical and biological properties.

Properties

CAS No.

32859-73-7

Molecular Formula

C19H23Cl3N2O3S

Molecular Weight

465.8 g/mol

IUPAC Name

3-chloro-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine 11,11-dioxide;dihydrochloride

InChI

InChI=1S/C19H21ClN2O3S.2ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)26(24,25)19-7-6-15(20)13-16(17)19;;/h2-7,13,17H,8-12H2,1H3;2*1H

InChI Key

FXTHUDHADBRNLJ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C2CC3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-].Cl.Cl

Origin of Product

United States

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